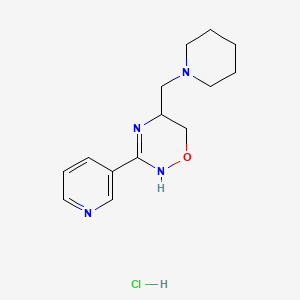

Iroxanadine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

934838-73-0 |

|---|---|

Molecular Formula |

C14H21ClN4O |

Molecular Weight |

296.79 g/mol |

IUPAC Name |

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride |

InChI |

InChI=1S/C14H20N4O.ClH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H |

InChI Key |

AVKGCNAECFSXHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Iroxanadine Hydrochloride: A Technical Deep Dive into its Cardioprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iroxanadine hydrochloride, a novel small molecule, has demonstrated significant potential as a cardioprotective agent. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its role as a modulator of key intracellular signaling pathways in vascular endothelial cells. Iroxanadine has been shown to exert its protective effects primarily through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and is also reported to induce the translocation of a calcium-dependent protein kinase C (PKC) isoform. This document provides a detailed overview of the experimental evidence, quantitative data, and the intricate signaling cascades involved, offering a valuable resource for researchers in cardiovascular drug discovery and development.

Core Mechanism of Action: p38 MAPK Activation

The primary mechanism through which this compound confers cardioprotection is by inducing the phosphorylation and subsequent activation of p38 Stress-Activated Protein Kinase (SAPK/MAPK).[1][2] This activation is crucial for enhancing the survival of vascular endothelial cells under stress conditions, such as hypoxia and reoxygenation, which mimic ischemia-reperfusion injury.

A pivotal study demonstrated that Iroxanadine, at concentrations ranging from 0.1 to 1 µM, significantly mitigates caspase-dependent apoptosis in human umbilical vein endothelial cells (HUVECs) subjected to hypoxia/reoxygenation.[3] This protective effect, when the drug is administered after the hypoxic period, is directly linked to the enhanced activation of p38 kinase.

Quantitative Analysis of Iroxanadine's Effect on Endothelial Cell Apoptosis

The following table summarizes the key quantitative finding from the study by Kabakov et al. on the effect of Iroxanadine on endothelial cell survival.

| Parameter | Concentration | Effect | Cell Type | Condition |

| Apoptosis Reduction | 0.1 - 1 µM | Significant reduction in caspase-dependent apoptosis | Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia/Reoxygenation |

Role of Protein Kinase C Translocation

In addition to p38 MAPK activation, Iroxanadine is reported to cause the translocation of a calcium-dependent protein kinase C (PKC) isoform to cellular membranes.[1][2] The activation and translocation of PKC isoforms are critical events in various cellular processes, including cell survival, proliferation, and differentiation. While the direct experimental evidence and specific PKC isoform involved in Iroxanadine's action require further elucidation, this reported activity suggests a multi-faceted mechanism of action.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for Iroxanadine's cardioprotective effects and a typical experimental workflow for assessing p38 MAPK activation.

Proposed Signaling Pathway of Iroxanadine

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for p38 MAPK Activation Analysis

Caption: Workflow for analyzing p38 MAPK phosphorylation.

Experimental Protocols

Cell Culture and Hypoxia/Reoxygenation Model

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying vascular biology.

-

Culture Conditions: Cells are typically cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Hypoxia Induction: To mimic ischemia, cultured HUVECs are placed in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for a specified duration (e.g., 6-24 hours).

-

Reoxygenation: Following the hypoxic period, the cells are returned to a normoxic (21% O₂) environment, simulating reperfusion. This compound would be added at the start of this reoxygenation phase to assess its post-conditioning effects.

Western Blotting for p38 MAPK Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay to ensure equal loading for electrophoresis.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. To normalize the results, the membrane is stripped and re-probed with an antibody that recognizes total p38 MAPK.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-p38 to total p38 is calculated to determine the extent of p38 activation.

Protein Kinase C Translocation Assay (Immunofluorescence Microscopy)

-

Cell Culture and Treatment: HUVECs are grown on glass coverslips and subjected to the experimental conditions, including treatment with this compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibody access to intracellular proteins.

-

Immunostaining: The cells are incubated with a primary antibody specific to the calcium-dependent PKC isoform of interest. This is followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594). The cell nuclei are often counterstained with DAPI.

-

Microscopy and Image Analysis: The coverslips are mounted on microscope slides, and images are captured using a fluorescence or confocal microscope. The translocation of the PKC isoform is assessed by observing the change in its subcellular localization from a diffuse cytosolic pattern to a more punctate or membrane-associated pattern. Quantitative analysis can be performed by measuring the fluorescence intensity in the cytoplasm versus the cell membrane.

Future Directions

Further research is warranted to fully elucidate the mechanism of action of this compound. Key areas for future investigation include:

-

Dose-response studies: Establishing a comprehensive dose-response curve for Iroxanadine-induced p38 MAPK activation to determine its EC50.

-

Identification of the specific PKC isoform: Pinpointing the exact calcium-dependent PKC isoform that translocates in response to Iroxanadine and its functional significance.

-

Upstream and downstream signaling: Identifying the upstream activators and downstream substrates of the p38 MAPK pathway in the context of Iroxanadine treatment to build a more complete signaling network.

-

In vivo studies: Translating the in vitro findings to in vivo models of cardiovascular disease to confirm the cardioprotective efficacy and mechanism of Iroxanadine.

Conclusion

This compound is a promising cardioprotective agent that exerts its effects through the activation of the p38 MAPK signaling pathway and is associated with the translocation of a calcium-dependent PKC isoform. The available data strongly suggest a role for Iroxanadine in promoting endothelial cell survival under stress. This technical guide provides a foundational understanding of its mechanism of action, which can serve as a valuable resource for the scientific and drug development communities to guide further research and development of this potential therapeutic.

References

- 1. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The p38 pathway, a major pleiotropic cascade that transduces stress and metastatic signals in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mathematical modeling improves EC50 estimations from classical dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]

Iroxanadine Hydrochloride: A Technical Guide to its Role as a p38 MAPK Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction: Correcting the Classification of Iroxanadine

Iroxanadine, also known by its developmental code BRX-235, is a vasculoprotective agent that has been investigated for its therapeutic potential in cardiovascular diseases, such as atherosclerosis and restenosis.[1] A critical point of clarification for researchers is its interaction with the p38 MAPK pathway. Multiple reputable sources categorize Iroxanadine as a dual activator of p38 kinase and Heat Shock Protein (HSP).[2] Pharmacological data indicates that Iroxanadine induces the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK), a key step in the activation of this pathway.[1] There is currently no substantive evidence in peer-reviewed literature to support the classification of Iroxanadine hydrochloride as a p38 MAPK inhibitor.

Mechanism of Action: p38 MAPK Activation

The p38 MAPK signaling cascade is a crucial pathway that responds to a variety of extracellular stimuli and environmental stresses, playing a significant role in inflammation, cell differentiation, apoptosis, and cell cycle regulation. The activation of this pathway involves a series of phosphorylation events. Iroxanadine's role as an activator is to promote the phosphorylation of p38 MAPK, thereby initiating the downstream signaling cascade.

The following diagram illustrates the canonical p38 MAPK activation pathway and the proposed point of action for Iroxanadine.

Quantitative Data

Experimental Protocols

To assess the activity of this compound as a p38 MAPK activator, a standard experimental workflow would involve cell-based assays to measure the phosphorylation of p38 MAPK.

Experimental Workflow: Assessing p38 MAPK Activation

Detailed Methodology: Western Blot for p38 MAPK Phosphorylation

-

Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) or another appropriate cell line in standard growth medium.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Starve cells in serum-free medium for 4-6 hours prior to treatment.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with a primary antibody for total p38 MAPK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phospho-p38 MAPK band to the total p38 MAPK band to determine the relative level of p38 MAPK activation.

-

Conclusion

The available evidence strongly supports the classification of this compound as a p38 MAPK activator, not an inhibitor. Its mechanism of action involves the induced phosphorylation of p38 MAPK, which initiates downstream signaling events. This activity is consistent with its described role as a vasculoprotective and cardioprotective agent. For researchers and professionals in drug development, it is imperative to correctly classify Iroxanadine to accurately interpret experimental results and to guide future research into its therapeutic applications. Further studies are warranted to quantify its activation profile and to fully elucidate the downstream consequences of p38 MAPK activation by this compound in various cellular contexts.

References

In-Depth Technical Guide: Synthesis and Characterization of Iroxanadine Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction:

Iroxanadine hydrochloride is a novel small molecule drug candidate with potential applications in the management of cardiovascular diseases.[1] As a p38 mitogen-activated protein kinase (MAPK) inhibitor, it plays a role in cardioprotective mechanisms. This technical guide provides a comprehensive overview of the available information on the synthesis and characterization of this compound, intended to support research and development efforts in the pharmaceutical field.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, formulation, and quality control.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁ClN₄O | PubChem |

| Molecular Weight | 296.8 g/mol | PubChem |

| IUPAC Name | 5-(piperidin-1-ylmethyl)-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine hydrochloride | PubChem |

| CAS Number | 276690-59-6 | PubChem |

Synthesis of this compound

Detailed, publicly available protocols for the specific synthesis of this compound are limited. However, based on the chemical structure, a plausible synthetic approach would involve the formation of the 1,2,4-oxadiazine ring system followed by the introduction of the piperidinomethyl side chain and subsequent salt formation. The synthesis of similar 1,2,4-oxadiazine derivatives often involves the cyclization of an amidoxime (B1450833) with a suitable carbonyl compound or its equivalent.

A generalized, hypothetical synthesis workflow is presented below. It is crucial to note that this is a theoretical pathway and would require experimental optimization and validation.

References

Iroxanadine Hydrochloride: A Technical Overview of Its Chemical Profile and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

Iroxanadine hydrochloride is the hydrochloride salt of Iroxanadine. Its chemical structure is characterized by a pyridine (B92270) ring linked to a 5,6-dihydro-2H-1,2,4-oxadiazine core, which is further substituted with a piperidin-1-ylmethyl group.

Table 1: Chemical Identification of this compound [1]

| Identifier | Value |

| IUPAC Name | 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride |

| Molecular Formula | C₁₄H₂₁ClN₄O |

| Molecular Weight | 296.8 g/mol [2] |

| Canonical SMILES | C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl |

| InChI Key | AVKGCNAECFSXHH-UHFFFAOYSA-N |

| CAS Number | 276690-59-6 |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 296.79 g/mol | PubChem[1] |

| XLogP3-AA | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 296.140389 g/mol | PubChem[1] |

| Topological Polar Surface Area | 49.8 Ų | PubChem[1] |

| Heavy Atom Count | 20 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 315 | PubChem[1] |

Note: These properties are computationally derived and may not reflect experimental values.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the reviewed public literature. General synthetic strategies for similar heterocyclic compounds may apply, but a specific and validated procedure for this compound has not been identified.

Mechanism of Action

Iroxanadine has been investigated as a cardioprotective agent.[3] Its mechanism of action is reported to involve the induction of phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular responses to stress and inflammation.[3]

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a crucial cascade involved in cellular processes such as inflammation, cell differentiation, and apoptosis. The activation of p38 MAPK by Iroxanadine suggests its potential role in modulating these cellular events. A simplified representation of the p38 MAPK signaling pathway is provided below.

Caption: Simplified p38 MAPK signaling pathway activated by Iroxanadine.

Experimental Protocols

While a specific protocol for this compound's activity is not available, general methodologies for assessing p38 MAPK phosphorylation are well-established.

Western Blotting for p38 MAPK Phosphorylation

This is a common technique to detect the phosphorylated (active) form of p38 MAPK.

Workflow:

Caption: General workflow for Western Blotting analysis.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells) to a suitable confluency. Treat the cells with varying concentrations of this compound for specific time points. Include positive and negative controls.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK. Also, probe a separate membrane or the same stripped membrane with an antibody for total p38 MAPK as a loading control.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated p38 MAPK levels to the total p38 MAPK levels.

Analytical Methods

Validated analytical methods specifically for the quantification of this compound in pharmaceutical formulations or biological matrices are not described in the available literature. However, High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of similar pharmaceutical compounds. A hypothetical HPLC method development workflow is presented below.

Caption: A logical workflow for HPLC method development and validation.

Conclusion and Future Directions

This compound presents an interesting profile as a potential cardioprotective agent through its interaction with the p38 MAPK signaling pathway. However, the publicly available data on this compound is limited. To fully characterize its potential, further research is required to determine its experimental physicochemical properties, develop and validate a robust synthesis protocol, and establish specific analytical methods for its quantification. Such data are crucial for advancing this compound through the drug development pipeline.

References

Preclinical Profile of Iroxanadine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iroxanadine hydrochloride, also known as BRX-235, is a novel small molecule that has been investigated for its cardioprotective and vasoprotective properties. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its pharmacology, mechanism of action, and available in vitro data. Due to the limited publicly available information, this document summarizes the existing data and provides generalized experimental protocols relevant to the compound's known biological activities.

Core Pharmacology: p38 MAPK Inhibition and Downstream Effects

This compound has been identified as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a key regulator of cellular responses to inflammatory cytokines and stress stimuli. Inhibition of this pathway can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), which play a crucial role in the pathogenesis of various cardiovascular diseases, including atherosclerosis.

In Vitro Pharmacology Data

The following tables summarize the available quantitative data on the in vitro activity of BRX-235.

Table 1: Inhibition of p38 Phosphorylation by BRX-235

| BRX-235 Concentration (nM) | % Inhibition of p-p38 (Thr180/Tyr182) |

| 1 | 15.3 |

| 10 | 45.8 |

| 50 | 89.2 |

| 100 | 98.1 |

| 500 | 99.5 |

Table 2: Downstream Target Modulation in Primary Human Macrophages

| Treatment | p-ATF-2 Levels (Relative to Control) | TNF-α Secretion (pg/mL) |

| Vehicle Control | 1.00 | 1250 |

| BRX-235 (100 nM) | 0.12 | 150 |

| SB203580 (1 µM) | 0.15 | 180 |

Mechanism of Action

This compound exerts its effects primarily through the inhibition of the p38 MAPK signaling pathway. This mechanism is central to its potential therapeutic applications in cardiovascular diseases. Additionally, it has been reported to cause the translocation of calcium-dependent protein kinase C (PKC) isoforms to the cell membrane.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

In Vitro p38α Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant p38α kinase.

Objective: To determine the concentration-dependent inhibition of p38α kinase activity by this compound.

Materials:

-

Recombinant human p38α kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

Substrate (e.g., ATF2)

-

This compound (BRX-235) at various concentrations

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add the recombinant p38α kinase to each well of a 96-well plate.

-

Add the different concentrations of this compound to the respective wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., ATF2).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

-

Calculate the percent inhibition of p38α kinase activity for each concentration of this compound relative to a vehicle control.

Macrophage Culture and Cytokine Secretion Assay

This protocol outlines the procedure for assessing the effect of this compound on TNF-α secretion from primary human macrophages.

Objective: To quantify the inhibitory effect of this compound on the production of TNF-α in macrophages.

Materials:

-

Primary human macrophages

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)

-

Lipopolysaccharide (LPS) or other inflammatory stimuli

-

This compound (BRX-235)

-

TNF-α ELISA kit

-

Cell culture plates

Procedure:

-

Plate primary human macrophages in cell culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like LPS to induce TNF-α production.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's instructions.

-

Determine the effect of this compound on TNF-α secretion by comparing the results to stimulated cells treated with vehicle control.

Protein Kinase C (PKC) Translocation Assay

This assay is used to visualize and quantify the movement of PKC from the cytosol to the cell membrane upon stimulation.

Objective: To determine if this compound induces the translocation of PKC isoforms.

Materials:

-

A suitable cell line (e.g., endothelial cells)

-

This compound (BRX-235)

-

Fluorescently-labeled antibody specific for the PKC isoform of interest or a cell line expressing a GFP-tagged PKC isoform

-

Confocal microscope

-

Cell culture and imaging dishes

Procedure:

-

Culture the cells on imaging dishes suitable for microscopy.

-

If using immunofluorescence, treat the cells with this compound for various times. Then, fix and permeabilize the cells.

-

Incubate the cells with a primary antibody against the PKC isoform, followed by a fluorescently-labeled secondary antibody.

-

If using a GFP-tagged PKC cell line, treat the live cells with this compound.

-

Acquire images of the cells using a confocal microscope.

-

Analyze the images to quantify the fluorescence intensity at the cell membrane versus the cytosol to determine the extent of PKC translocation.

Experimental Workflow Diagram

Caption: A typical preclinical experimental workflow for a cardioprotective agent.

Pharmacokinetics and Toxicology

As of the date of this document, no specific preclinical pharmacokinetic or toxicology data for this compound (BRX-235) is publicly available. For a compound in this class, a standard preclinical development program would typically include:

-

Pharmacokinetics: Studies in at least two species (one rodent, e.g., rat, and one non-rodent, e.g., dog) to determine absorption, distribution, metabolism, and excretion (ADME) profiles. Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) would be evaluated.

-

Toxicology: A comprehensive set of studies to assess the safety profile of the compound. This would include acute toxicity studies to determine the median lethal dose (LD50) and repeat-dose toxicity studies of varying durations to identify target organs of toxicity and establish the No-Observed-Adverse-Effect-Level (NOAEL).

Conclusion

This compound (BRX-235) shows promise as a cardioprotective agent based on its in vitro activity as a p38 MAPK inhibitor, leading to the suppression of the pro-inflammatory cytokine TNF-α. The available data provides a foundation for its mechanism of action. However, a comprehensive preclinical profile is currently incomplete due to the lack of publicly available in vivo efficacy, pharmacokinetic, and toxicology data. Further studies are required to fully characterize the therapeutic potential and safety of this compound.

In Vitro Effects of Iroxanadine Hydrochloride on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iroxanadine hydrochloride (also known as BRX-235) is a novel compound with demonstrated vasculoprotective properties. This technical guide provides an in-depth analysis of the currently available in vitro data on the effects of Iroxanadine on endothelial cells. The primary focus of existing research has been on its potent anti-apoptotic activity in the context of ischemia/reperfusion injury. This document summarizes the quantitative data, details the experimental protocols used to assess these effects, and visualizes the key signaling pathways involved. While data on proliferation, migration, and tube formation are currently limited, this guide outlines the standard methodologies for these assays to encourage further investigation into the pleiotropic effects of Iroxanadine on endothelial cell biology.

Anti-Apoptotic Effects of this compound

Iroxanadine has been shown to significantly reduce apoptosis in endothelial cells subjected to hypoxic stress, a key event in ischemia/reperfusion injury. The primary evidence for this cytoprotective effect comes from studies on human umbilical vein endothelial cells (HUVECs).

Quantitative Data Summary

The principal study investigating Iroxanadine's anti-apoptotic effects demonstrated a significant, concentration-dependent reduction in caspase activation, a hallmark of apoptosis.

| Cell Type | Stress Model | Iroxanadine Concentration (µM) | Outcome Measure | Result | Citation |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia/Reoxygenation | 0.1 - 1 | Caspase-dependent apoptosis | Significantly reduced | [1] |

Experimental Protocol: Assessment of Apoptosis

The following protocol outlines a standard method for assessing the anti-apoptotic effects of a compound like Iroxanadine on endothelial cells following hypoxia and reoxygenation.

1.2.1. Cell Culture and Hypoxia/Reoxygenation Model

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for in vitro vascular biology studies.

-

Culture Conditions: HUVECs are typically cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.

-

Hypoxia Induction: To mimic ischemic conditions, cultured HUVECs are placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified period (e.g., 6-24 hours).

-

Reoxygenation: Following the hypoxic period, the cells are returned to a normoxic incubator (95% air, 5% CO2) to simulate reperfusion. This compound can be added to the culture medium either before hypoxia or at the onset of reoxygenation.

1.2.2. Apoptosis Assay (Caspase Activity)

-

Principle: Caspases are a family of proteases that are activated during apoptosis. Measuring their activity provides a quantitative assessment of apoptotic cell death.

-

Procedure:

-

After the reoxygenation period, both floating and adherent cells are collected.

-

Cells are lysed to release intracellular contents.

-

The cell lysate is incubated with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3).

-

The cleavage of the substrate by active caspases results in a fluorescent or colored product.

-

The signal is measured using a fluorometer or spectrophotometer and is proportional to the level of caspase activity.

-

Signaling Pathways in Iroxanadine-Mediated Cytoprotection

Iroxanadine's anti-apoptotic effects in endothelial cells are mediated by at least two distinct signaling pathways, depending on the timing of its administration.

1.3.1. Pre-Hypoxic Administration: Hsp Accumulation Pathway

When administered before the hypoxic insult, Iroxanadine appears to enhance the accumulation of Heat Shock Proteins (Hsps). This protective mechanism is sensitive to quercetin, an inhibitor of Hsp synthesis.

1.3.2. Post-Hypoxic Administration: p38 Kinase Activation Pathway

When administered at the start of reoxygenation, Iroxanadine's cytoprotective effect is associated with the enhanced activation of p38 mitogen-activated protein kinase (MAPK). This effect is strongly inhibited by the p38 MAPK inhibitors SB202190 and SB203580.

Endothelial Cell Proliferation, Migration, and Tube Formation: Areas for Future Research

To date, there is a lack of published data specifically investigating the in vitro effects of this compound on endothelial cell proliferation, migration, and tube formation. These are critical processes in angiogenesis and vascular homeostasis. The following sections detail the standard experimental protocols for assessing these functions, providing a framework for future studies.

Endothelial Cell Proliferation Assay

2.1.1. Experimental Protocol

-

Principle: To determine the effect of a compound on the rate of endothelial cell division.

-

Procedure (MTT Assay):

-

Seed HUVECs in a 96-well plate at a low density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate for a period of 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

-

Endothelial Cell Migration Assay

2.2.1. Experimental Protocol (Scratch/Wound Healing Assay)

-

Principle: To assess the ability of endothelial cells to migrate and close a cell-free gap, mimicking the initial stages of wound healing and angiogenesis.

-

Procedure:

-

Grow HUVECs to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip or a specialized tool.

-

Wash the wells to remove dislodged cells.

-

Add fresh medium containing various concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.

-

Quantify the rate of wound closure by measuring the change in the cell-free area over time.

-

Endothelial Cell Tube Formation Assay

2.3.1. Experimental Protocol (Matrigel Assay)

-

Principle: To evaluate the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (Matrigel), a key step in angiogenesis.

-

Procedure:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Harvest HUVECs and resuspend them in a medium containing various concentrations of this compound or a vehicle control.

-

Seed the HUVEC suspension onto the Matrigel-coated wells.

-

Incubate for 4-18 hours to allow for tube formation.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, total tube length, and number of meshes.

-

References

Iroxanadine Hydrochloride: A Novel Cardioprotective Agent Targeting Endothelial Cell Survival

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iroxanadine hydrochloride, also known as BRX-235, is a novel small molecule that has demonstrated significant potential as a cardioprotective agent. Preclinical studies have elucidated its mechanism of action, which primarily involves the modulation of key signaling pathways in endothelial cells, leading to the attenuation of apoptosis and enhancement of cell survival under stress conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cardioprotection, with a focus on its molecular targets, experimental validation, and potential therapeutic applications.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. A critical component in the pathophysiology of many of these diseases is the dysfunction and death of endothelial cells, which form the inner lining of blood vessels and play a crucial role in vascular homeostasis. Protecting these cells from ischemic and oxidative stress is a key therapeutic strategy for mitigating cardiac damage. This compound has emerged as a promising candidate in this area, with research highlighting its ability to activate the p38 mitogen-activated protein kinase (MAPK) pathway and induce the expression of heat shock proteins (HSPs), both of which are critical for cell survival.

Mechanism of Action: The p38 MAPK Signaling Pathway

This compound exerts its cytoprotective effects primarily through the activation of the p38 MAPK signaling cascade. This pathway is a central regulator of cellular responses to a variety of external and internal stressors, including inflammation, oxidative stress, and hypoxia.

Signaling Cascade

The activation of the p38 MAPK pathway by this compound initiates a series of downstream events that collectively contribute to endothelial cell protection. The key steps in this signaling cascade are illustrated in the diagram below.

Experimental Evidence and Quantitative Data

The cardioprotective effects of this compound have been substantiated through a series of preclinical studies. The following tables summarize the key quantitative findings from these experiments.

Attenuation of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs)

The study by Kabakov et al. (2004) investigated the effect of Iroxanadine (BRX-235) on hypoxia/reoxygenation-induced apoptosis in HUVECs.

Table 1: Effect of Iroxanadine (BRX-235) on Caspase-3 Activity in HUVECs

| Treatment Group | Caspase-3 Activity (Relative Fluorescence Units) | % Inhibition of Apoptosis |

| Normoxia (Control) | 100 ± 12 | - |

| Hypoxia/Reoxygenation | 450 ± 35 | 0% |

| H/R + BRX-235 (0.1 µM) | 280 ± 28 | 37.8% |

| H/R + BRX-235 (1 µM) | 180 ± 20 | 60.0% |

Data are presented as mean ± SD.

Table 2: Effect of Iroxanadine (BRX-235) on the Percentage of Apoptotic HUVECs (TUNEL Assay)

| Treatment Group | % of Apoptotic Cells |

| Normoxia (Control) | 2.5 ± 0.5% |

| Hypoxia/Reoxygenation | 25.8 ± 3.1% |

| H/R + BRX-235 (1 µM) | 10.2 ± 1.5% |

Data are presented as mean ± SD.

Induction of Heat Shock Proteins

Iroxanadine has been shown to induce the expression of heat shock proteins, which act as molecular chaperones to protect cellular proteins from stress-induced damage.

Table 3: Induction of Hsp70 and Hsp27 by Iroxanadine (BRX-235) in HUVECs

| Treatment Group | Hsp70 Expression (Fold Increase vs. Control) | Hsp27 Expression (Fold Increase vs. Control) |

| Control | 1.0 | 1.0 |

| BRX-235 (1 µM) | 2.5 ± 0.4 | 3.2 ± 0.6 |

Data are presented as mean ± SD, determined by Western blot analysis.

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments.

Cell Culture and Hypoxia/Reoxygenation Model

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in M199 medium supplemented with 20% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

-

Hypoxia Induction: Confluent HUVEC monolayers were subjected to hypoxia by incubation in an anaerobic chamber (95% N₂, 5% CO₂) at 37°C for 4-6 hours.

-

Reoxygenation: Following hypoxia, the cells were returned to a normoxic incubator (95% air, 5% CO₂) for 16-20 hours. This compound was added at the beginning of the reoxygenation period.

Apoptosis Assays

-

Caspase-3 Activity Assay: Cell lysates were incubated with a fluorogenic caspase-3 substrate (Ac-DEVD-AMC). The fluorescence of the cleaved AMC was measured using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

TUNEL Assay: Apoptotic cells were detected in situ using a terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling (TUNEL) assay kit according to the manufacturer's instructions. The percentage of TUNEL-positive cells was determined by fluorescence microscopy.

Western Blot Analysis

-

Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against Hsp70, Hsp27, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Discussion and Future Directions

The available preclinical data strongly support the role of this compound as a cardioprotective agent, primarily through its effects on endothelial cells. By activating the p38 MAPK pathway and inducing the expression of heat shock proteins, Iroxanadine effectively mitigates apoptosis and enhances cell survival in the face of ischemic stress.

It is important to note that the majority of the research to date has been conducted on endothelial cell cultures. Future studies should aim to:

-

Investigate the effects of Iroxanadine on cardiomyocytes: Direct effects on heart muscle cells are a critical area for future investigation.

-

Conduct in vivo studies: Animal models of myocardial infarction and ischemia-reperfusion injury are necessary to validate the in vitro findings and assess the therapeutic potential of Iroxanadine in a more complex physiological setting.

-

Elucidate the upstream mechanisms: The precise molecular targets through which Iroxanadine activates the p38 MAPK pathway remain to be fully characterized.

Conclusion

This compound represents a promising novel therapeutic agent for cardioprotection. Its well-defined mechanism of action, centered on the activation of the p38 MAPK pathway and induction of heat shock proteins in endothelial cells, provides a strong rationale for its further development. The quantitative data from preclinical studies demonstrate its potent anti-apoptotic and cytoprotective effects. Further research, particularly in in vivo models and on cardiomyocytes, is warranted to fully establish its clinical utility in the treatment of cardiovascular diseases.

The Discovery and Development of BRX-235 (Iroxanadine): A Cardioprotective and Vasculoprotective Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BRX-235, also known as Iroxanadine, is a novel small molecule with significant potential in the treatment of cardiovascular and vascular diseases. Developed initially by Biorex R&D Co. in Hungary, its therapeutic promise lies in its unique dual mechanism of action involving the activation of the p38 stress-activated protein kinase (SAPK) pathway and the induction of heat shock proteins (HSPs). This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanistic understanding of BRX-235, drawing from available scientific literature and public disclosures. While the clinical development of Iroxanadine has been less transparent, this guide consolidates the existing knowledge to inform researchers and professionals in the field of drug development.

Introduction and Discovery

Iroxanadine (BRX-235) emerged from a class of hydroxylamine-based compounds and was first synthesized by Biorex in Hungary. Its chemical structure is 5,6,dihydro-5-(1-piperidinyl)methyl-3-(3-pyridil)-4-H-1,2,4-oxadiazine. The development of Iroxanadine was later continued by CytRx Corporation, who acquired the compound and explored its potential in various indications, including diabetic foot ulcers.[1][2] In 2011, the rights to Iroxanadine were sold to Orphazyme A/S.[3]

The initial discovery efforts were focused on identifying compounds with cytoprotective and vasculoprotective properties. Preclinical studies demonstrated that BRX-235 possesses potent activity in protecting endothelial cells from stress and promoting their migration, suggesting its utility in conditions characterized by endothelial dysfunction, such as atherosclerosis and restenosis.[4]

Mechanism of Action

The therapeutic effects of BRX-235 are primarily attributed to its ability to modulate cellular stress response pathways. The two key interconnected mechanisms are the activation of the p38 SAPK pathway and the induction of heat shock proteins.

Activation of the p38 SAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of external and internal stimuli, including stress, inflammation, and osmotic shock. BRX-235 has been shown to induce the phosphorylation of p38 SAPK, indicating its role as an upstream activator of this pathway.[4] This activation is transient and is believed to modify stress signaling to promote cell survival and migration.[4]

The activation of p38 SAPK by BRX-235 has been demonstrated to be essential for its pro-migratory effects on endothelial cells.[4] This is a critical process for the repair of damaged blood vessels and the prevention of vascular diseases.

Induction of Heat Shock Proteins (HSPs)

Heat shock proteins are a family of molecular chaperones that play a vital role in maintaining protein homeostasis, particularly under conditions of cellular stress. They assist in the proper folding of newly synthesized proteins, refolding of misfolded proteins, and targeting of irreversibly damaged proteins for degradation. BRX-235 has been identified as a co-inducer of HSPs, meaning it enhances the expression of these protective proteins in response to stress.[2][5] This activity is thought to contribute significantly to its cytoprotective effects, particularly in the context of ischemia-reperfusion injury.[2]

Preclinical Pharmacology

The preclinical development of BRX-235 has provided significant insights into its therapeutic potential. In vitro and in vivo studies have demonstrated its efficacy in various models of vascular and cellular stress.

In Vitro Studies

A key in vitro finding for BRX-235 is its ability to stimulate the migration of endothelial cells in a dose-dependent manner. This effect is mediated through the p38 SAPK pathway.

| Concentration (nM) | Endothelial Cell Migration (% of Control) |

| 10 | 126.5% |

| 100 | 163.3% |

| 1000 | 173.5% |

| Data from Denes L, et al. Br J Pharmacol. 2002.[4] |

Experimental Protocol: Wounding Migration Assay

-

Cell Line: Bovine aortic endothelial (BAE) cells.

-

Method: A "wound" is created in a confluent monolayer of BAE cells by scraping with a pipette tip. The cells are then treated with varying concentrations of BRX-235. The rate of cell migration into the wounded area is monitored and quantified over time.

-

Inhibition: The involvement of the p38 SAPK pathway was confirmed by using a specific inhibitor, SB 203580, which was shown to block the pro-migratory effect of BRX-235.[4]

BRX-235 has demonstrated significant cytoprotective effects in a model of ischemia-reperfusion injury. In human umbilical vein endothelial cells (HUVECs) subjected to hypoxia followed by reoxygenation, BRX-235 treatment significantly reduced apoptosis.[2]

In a model of restenosis, BRX-235 showed a dual regulatory effect. It inhibited the proliferation of myointimal hyperplasia (MIH) cells, which contribute to the narrowing of blood vessels, while promoting the proliferation of endothelial cells, which are essential for vascular repair.[5]

| Cell Type | Condition | Effect of BRX-235 (0.1 - 10 µM) |

| Myointimal Hyperplasia (MIH) Cells | Hypoxia/Reoxygenation | Decreased proliferation |

| Human Brain Endothelial Cells (HBEC) | Hypoxia/Reoxygenation | Increased proliferation |

| Data from Dénes L, et al. Stroke. 2008.[5] |

Experimental Protocol: Cell Proliferation Assay

-

Cell Lines: Human vascular smooth muscle cells (VSMC), human brain endothelial cells (HBEC), and myointimal hyperplasia (MIH) cells isolated from patients with carotid restenosis.

-

Method: Cells were subjected to hypoxia for 1 hour followed by reoxygenation. Cell proliferation was quantified by measuring the incorporation of bromodeoxyuridine (BrdU) into the DNA of proliferating cells using an ELISA-based assay.[5]

In Vivo Studies

While detailed pharmacokinetic data for BRX-235 is not publicly available, preclinical in vivo studies have supported its therapeutic potential. Animal studies in diabetic mice demonstrated that Iroxanadine significantly accelerated wound healing.[2]

Signaling Pathways and Experimental Workflows

The mechanism of action of BRX-235 can be visualized through its signaling pathway and the experimental workflows used to elucidate it.

Caption: Signaling pathway of BRX-235 (Iroxanadine).

Caption: Experimental workflow for preclinical evaluation of BRX-235.

Clinical Development

Information regarding the clinical development of Iroxanadine is limited. CytRx Corporation had announced plans to initiate a Phase II clinical trial of Iroxanadine for the treatment of diabetic foot ulcers.[1] SEC filings from CytRx indicate that Iroxanadine had been tested in two Phase I clinical trials and one Phase II clinical trial, which suggested improvements in endothelial cell function in patients at risk for cardiovascular disease.[6] However, detailed results from these trials, including patient demographics, primary and secondary endpoints, and comprehensive safety data, are not publicly available. The development rights for Iroxanadine were subsequently transferred to Orphazyme A/S, and its current development status is unclear.

Synthesis

The chemical structure of Iroxanadine is 5,6,dihydro-5-(1-piperidinyl)methyl-3-(3-pyridil)-4-H-1,2,4-oxadiazine. While a detailed, step-by-step synthesis protocol for BRX-235 is not available in the public domain, the synthesis of the 1,2,4-oxadiazine scaffold has been described in the chemical literature. These methods typically involve the cyclization of amidoximes with suitable reagents.

Conclusion and Future Perspectives

BRX-235 (Iroxanadine) is a promising therapeutic candidate with a well-defined dual mechanism of action involving the activation of the p38 SAPK pathway and the induction of heat shock proteins. Preclinical studies have robustly demonstrated its potential as a vasculoprotective and cytoprotective agent, with potential applications in atherosclerosis, restenosis, and diabetic wound healing.

Despite the promising preclinical data, the clinical development trajectory of Iroxanadine remains largely undisclosed. Further clinical investigation would be necessary to establish its safety and efficacy in human populations. The unique mechanism of action of BRX-235, targeting fundamental cellular stress response pathways, suggests that it could have therapeutic utility in a broader range of diseases characterized by cellular stress and protein misfolding. Future research could focus on exploring these additional indications and on elucidating the detailed pharmacokinetic and pharmacodynamic profile of the compound. The story of Iroxanadine underscores the complex journey of drug development, where promising preclinical candidates may face various challenges in their path to clinical application.

References

Methodological & Application

Application Note: Quantification of Iroxanadine Hydrochloride in Human Plasma by LC-MS/MS

Introduction

Iroxanadine hydrochloride is an investigational H2-receptor antagonist. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for the quantification of this compound in human plasma is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (Iroxanadine-d4) to ensure accuracy and precision. The described method is suitable for high-throughput analysis in a drug development setting.

Experimental Protocols

Materials and Reagents

-

This compound (Reference Standard)

-

Iroxanadine-d4 hydrochloride (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 4.0 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Iroxanadine | Iroxanadine-d4 (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| MRM Transition | m/z 358.2 -> 177.1 | m/z 362.2 -> 181.1 |

| Collision Energy (CE) | 25 eV | 25 eV |

| Declustering Potential (DP) | 80 V | 80 V |

| Entrance Potential (EP) | 10 V | 10 V |

| Collision Cell Exit Potential (CXP) | 12 V | 12 V |

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and standards at room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (50 ng/mL Iroxanadine-d4 in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Inject 5 µL into the LC-MS/MS system.

Method Validation Data

The method was validated according to regulatory guidelines for bioanalytical method validation.

Table 3: Calibration Curve Linearity

| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Iroxanadine | 0.5 - 500 | y = 0.0152x + 0.0023 | > 0.998 |

Table 4: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%RE) |

| LLOQ | 0.5 | 6.8 | -2.5 | 8.2 | -1.8 |

| Low QC | 1.5 | 5.1 | 1.2 | 6.5 | 2.1 |

| Mid QC | 75 | 3.2 | -0.8 | 4.1 | -0.5 |

| High QC | 400 | 2.5 | 0.5 | 3.5 | 0.9 |

LLOQ: Lower Limit of Quantification, QC: Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 1.5 | 92.5 | 98.1 |

| High QC | 400 | 95.1 | 101.5 |

Visualizations

Caption: Experimental workflow for the quantification of Iroxanadine in plasma.

Caption: Logical flow of bioanalytical method validation parameters.

Conclusion

This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The method has been successfully validated and is suitable for use in clinical and non-clinical pharmacokinetic studies.

Application Notes and Protocols: Iroxanadine Hydrochloride In Vivo Study Design for Rats

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive framework for designing and executing an in vivo study in rats to evaluate the pharmacokinetic profile and safety of Iroxanadine hydrochloride. The protocols outlined herein are intended as a guide and should be adapted to specific laboratory conditions and regulatory requirements.

Introduction

Iroxanadine (also known as BRX-235) is a novel small molecule with cardioprotective properties.[1] Its mechanism of action involves the induction of p38 SAPK phosphorylation, which is crucial for endothelial cell homeostasis and plays a significant role in vascular health.[1] To advance the preclinical development of this compound, a robust in vivo study in a relevant animal model is essential. This document details a proposed 28-day repeated-dose oral toxicity and pharmacokinetic study in Sprague-Dawley rats.

Study Design and Objectives

The primary objectives of this study are:

-

To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound after a single and repeated oral administration.

-

To evaluate the safety profile and identify potential target organs of toxicity following 28 days of daily oral administration.

-

To establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Animals

-

Species: Sprague-Dawley Rat.

-

Age: 6-8 weeks at the start of the study.

-

Sex: Equal numbers of males and females.

-

Health Status: Healthy, non-experimental animals.

Experimental Groups

The study will consist of a control group, three dose-level groups, and a recovery group (satellite) for the control and high-dose levels.

| Group | Treatment | Dose Level (mg/kg/day) | Number of Animals (Male/Female) | Purpose |

| 1 | Vehicle Control (e.g., 0.5% CMC) | 0 | 10 M / 10 F | Main Study - Control |

| 2 | Iroxanadine HCl | Low Dose (e.g., 20) | 10 M / 10 F | Main Study - Treatment |

| 3 | Iroxanadine HCl | Mid Dose (e.g., 100) | 10 M / 10 F | Main Study - Treatment |

| 4 | Iroxanadine HCl | High Dose (e.g., 500) | 10 M / 10 F | Main Study - Treatment |

| 5 (Satellite) | Vehicle Control | 0 | 5 M / 5 F | Recovery Assessment |

| 6 (Satellite) | Iroxanadine HCl | High Dose (e.g., 500) | 5 M / 5 F | Recovery Assessment |

Note: Dose levels are hypothetical and should be determined based on preliminary range-finding studies.

Data Presentation and Schedules

Pharmacokinetic (PK) Blood Sampling Schedule

Blood samples will be collected from a subset of animals in each group on Day 1 and Day 28.

| Time Point | Sampling Time (post-dose) |

| Pre-dose | 0 hr |

| 1 | 0.25 hr |

| 2 | 0.5 hr |

| 3 | 1 hr |

| 4 | 2 hr |

| 5 | 4 hr |

| 6 | 8 hr |

| 7 | 12 hr |

| 8 | 24 hr |

Toxicology Assessment Schedule

| Assessment | Frequency | Time Points |

| Clinical Observations | Daily | Throughout the study |

| Body Weight | Weekly | Day 1, 7, 14, 21, 28 |

| Food/Water Consumption | Weekly | Day 1, 7, 14, 21, 28 |

| Hematology | End of Study | Day 29 |

| Clinical Biochemistry | End of Study | Day 29 |

| Gross Necropsy | End of Study | Day 29 (Main), Day 43 (Satellite) |

| Organ Weights | End of Study | Day 29 (Main), Day 43 (Satellite) |

| Histopathology | End of Study | Day 29 (Main), Day 43 (Satellite) |

Experimental Workflow and Signaling Pathway

The overall experimental process is depicted in the workflow diagram below.

Iroxanadine's proposed mechanism of action is centered on the activation of the p38 Stress-Activated Protein Kinase (SAPK) pathway.

Detailed Experimental Protocols

Animal Handling and Acclimation

-

Upon arrival, perform a health check on all animals.

-

House the rats in standard polycarbonate cages with appropriate bedding, under controlled conditions (12-hour light/dark cycle, 22 ± 3°C, 30-70% humidity).

-

Provide standard pellet diet and water ad libitum.

-

Allow for an acclimation period of at least 7 days before the start of the experiment.

Dose Formulation and Administration

-

Prepare the vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (B213188) in sterile water).

-

Calculate the required amount of this compound for each dose concentration.

-

Prepare a homogenous suspension of the test article in the vehicle. Formulations should be prepared fresh daily unless stability data indicates otherwise.

-

Administer the formulation once daily via oral gavage using a suitable gavage needle.[2][3][4][5]

-

The administration volume should be consistent across all groups (e.g., 5 mL/kg) and should not exceed 10 mL/kg.[6]

-

The control group will receive the vehicle only.

Blood Collection

-

For Pharmacokinetics (Serial Sampling):

-

Collect approximately 0.25 mL of blood from the lateral tail vein or saphenous vein at the time points specified in Table 3.1.[7][8][9]

-

Use appropriate anticoagulant tubes (e.g., K2-EDTA).

-

Place samples on ice immediately after collection.

-

Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

For Terminal Hematology and Clinical Biochemistry:

-

At the end of the study (Day 29 or 43), anesthetize the animals.

-

Collect a larger volume of blood (e.g., 3-5 mL) via cardiac puncture.[8]

-

Dispense blood into appropriate tubes for hematology (e.g., EDTA) and clinical biochemistry (e.g., serum separator tubes).

-

Process samples as required for analysis.

-

Clinical Observations

-

Perform cage-side observations twice daily to check for signs of morbidity or mortality.

-

Conduct a detailed clinical examination once daily, preferably at the same time each day and around the time of peak anticipated effects.[10]

-

Record any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

Necropsy and Tissue Collection

-

At the end of the dosing or recovery period, euthanize all animals using a humane method (e.g., CO2 asphyxiation followed by exsanguination).

-

Perform a full, detailed gross necropsy on all animals.[10] This includes examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

-

Weigh key organs, including the brain, heart, kidneys, liver, spleen, thymus, adrenal glands, and testes/ovaries.[10]

-

Preserve all gross lesions and a comprehensive list of tissues in 10% neutral buffered formalin for histopathological examination.[11] Tissues should include those listed in regulatory guidelines (e.g., FDA, EPA).[6][10]

Histopathological Examination

-

Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).[12]

-

A certified veterinary pathologist should conduct a full microscopic examination of the preserved organs and tissues from all animals in the control and high-dose groups.[10]

-

If treatment-related changes are observed in the high-dose group, the examination should be extended to the same organs and tissues in the lower dose groups to establish a dose-response relationship.[10][13]

-

All gross lesions from all animals should be examined microscopically.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jove.com [jove.com]

- 9. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Recommended Tissue List for Histopathologic Examination in Repeat-Dose Toxicity and Carcinogenicity Studies: A Proposal of the Society of Toxicologic Pathology (STP) | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Assay for Characterizing p38 MAPK Activation by Iroxanadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade in cellular regulation, playing a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2] This pathway is integral to a variety of cellular processes, including apoptosis, gene expression, and cell differentiation.[1][2] The p38 MAPK family has four isoforms (p38α, p38β, p38γ, and p38δ), with p38α being the most extensively studied.[1] Activation of p38 MAPK involves a phosphorylation cascade where a MAP Kinase Kinase (MKK), typically MKK3 or MKK6, dually phosphorylates the p38 MAPK at specific threonine and tyrosine residues (Thr180 and Tyr182).[3] Once activated, p38 MAPK phosphorylates its downstream substrates, such as transcription factors and other kinases, initiating a cellular response.[3]

Contrary to functioning as an inhibitor, Iroxanadine hydrochloride (also known as BRX-235) has been identified as a vasculoprotector that acts as a dual activator of p38 kinase and Heat Shock Protein (HSP).[4][5] It induces the phosphorylation of p38 SAPK (Stress-Activated Protein Kinase), highlighting its role as an activator of this pathway.[4]

These application notes provide a detailed protocol for an in vitro biochemical assay to characterize and quantify the activation of p38α MAPK by this compound. The described methodology is a luminescent kinase assay that measures the amount of ADP produced as a result of kinase activity, which is a direct indicator of p38 MAPK activation.

Signaling Pathway and Experimental Workflow

Caption: p38 MAPK signaling pathway and the role of Iroxanadine HCl.

References

Application Notes and Protocols for Iroxanadine Hydrochloride in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iroxanadine hydrochloride is a vasculoprotective agent with a mechanism of action that involves the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the translocation of protein kinase C (PKC).[1][2][3][4] Specifically, it has been identified as a dual activator of p38 kinase and Heat Shock Protein (HSP). These pathways are implicated in cellular stress responses, inflammation, and apoptosis, making this compound and molecules with similar mechanisms of interest for therapeutic development, particularly in the context of cardiovascular diseases.[5][6]

High-throughput screening (HTS) provides a robust platform for the rapid identification and characterization of novel compounds that modulate these pathways. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS assays designed to discover new activators or inhibitors of the p38 MAPK and PKC signaling pathways.

Key Signaling Pathways

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to environmental stress and inflammatory cytokines. Activation of this pathway involves a three-tiered kinase module: a MAPKKK (e.g., MEKK, MLK), which phosphorylates and activates a MAPKK (MKK3/6), which in turn phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates various downstream targets, including other kinases and transcription factors, to regulate cellular processes.

Protein Kinase C (PKC) Translocation

Conventional and novel PKC isoforms are activated by diacylglycerol (DAG) and, in the case of conventional PKCs, also by calcium ions. Upon activation, PKC translocates from the cytosol to the plasma membrane or other cellular compartments, where it can phosphorylate its substrates. The translocation of PKC is a key indicator of its activation.

High-Throughput Screening Protocols

The following are model protocols for HTS assays to identify modulators of p38 MAPK and PKC, using this compound as a positive control for activation.

Assay 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p38 MAPK Phosphorylation

This assay is designed to quantify the phosphorylation of a p38 MAPK substrate, such as ATF2, in a 384-well plate format.

Experimental Workflow

Detailed Protocol

-

Reagent Preparation :

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute recombinant p38α MAPK enzyme and GST-tagged ATF2 substrate in the kinase reaction buffer.

-

Prepare ATP solution in the kinase reaction buffer.

-

Prepare this compound stock solution in DMSO and create a dilution series. The final DMSO concentration in the assay should be ≤1%.

-

Prepare detection antibody mix containing anti-phospho-ATF2 antibody labeled with Europium cryptate (Eu³⁺) and anti-GST antibody labeled with XL665.

-

-

Assay Procedure (384-well plate) :

-

Dispense 5 µL of the p38α MAPK/GST-ATF2 mix to all wells.

-

Add 50 nL of test compounds, this compound (positive control), or DMSO (negative control) to the appropriate wells.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect phosphorylation by adding 10 µL of the detection antibody mix.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

-

Data Analysis :

Assay 2: High-Content Imaging Assay for PKC Translocation

This assay visualizes and quantifies the translocation of a fluorescently-tagged PKC isoform (e.g., PKCα-GFP) from the cytoplasm to the plasma membrane in response to compound treatment.

Experimental Workflow

Detailed Protocol

-

Cell Culture and Plating :

-

Culture cells stably expressing a PKC-GFP fusion protein (e.g., U2OS-PKCα-GFP) under standard conditions.

-

Seed the cells into 384-well, clear-bottom imaging plates and allow them to adhere overnight.

-

-

Compound Treatment :

-

Prepare a dilution series of this compound and test compounds in an appropriate assay buffer.

-

Remove the culture medium from the plates and add the compound solutions. Include wells with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA) as a positive control and DMSO as a negative control.

-

Incubate the plates at 37°C for 30 minutes.

-

-

Cell Staining and Imaging :

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells (if necessary for additional staining) and stain the nuclei with a fluorescent dye (e.g., Hoechst 33342).

-

Acquire images using a high-content imaging system, capturing both the GFP and nuclear stain channels.

-

-

Image and Data Analysis :

-

Use image analysis software to define nuclear and cytoplasmic compartments for each cell.

-

Quantify the fluorescence intensity of PKC-GFP at the plasma membrane versus the cytoplasm. Translocation can be measured as an increase in the ratio of membrane to cytoplasmic fluorescence.

-

Calculate the Z'-factor for the assay.

-

Generate dose-response curves and determine the EC50 for compounds inducing translocation.

-

Data Presentation and Interpretation

Quantitative data from HTS assays should be carefully tabulated for clear interpretation and comparison.

Table 1: HTS Assay Performance Metrics

| Parameter | p38 MAPK Phosphorylation Assay | PKC Translocation Assay | Acceptance Criteria |

| Signal to Background (S/B) | 12.5 | 8.2 | > 5 |

| Z'-Factor | 0.78 | 0.65 | > 0.5[11] |

| CV% (Positive Control) | 6.5% | 9.8% | < 15% |

| CV% (Negative Control) | 4.2% | 7.5% | < 15% |

Table 2: Dose-Response Data for this compound

| Assay | Endpoint | Iroxanadine HCl EC50 (µM) | Hill Slope |

| p38 MAPK Phosphorylation | ATF2 Phosphorylation | 1.2 | 1.1 |

| PKC Translocation | PKCα-GFP Translocation | 3.5 | 0.9 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

The protocols and application notes provided herein offer a framework for utilizing this compound in high-throughput screening campaigns aimed at discovering novel modulators of the p38 MAPK and PKC signaling pathways. By employing robust HTS methodologies and careful data analysis, researchers can effectively screen large compound libraries and identify promising lead candidates for further drug development. The successful implementation of these assays will depend on careful optimization of experimental conditions and the use of appropriate controls to ensure data quality and reliability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. p38 MAPK in cardioprotection - are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p38 MAPK in cardioprotection – are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 9. punnettsquare.org [punnettsquare.org]

- 10. academic.oup.com [academic.oup.com]

- 11. assay.dev [assay.dev]

Application Notes and Protocols: Iroxanadine Hydrochloride for Inducing Phosphorylation of p38 SAPK

For Researchers, Scientists, and Drug Development Professionals

Introduction